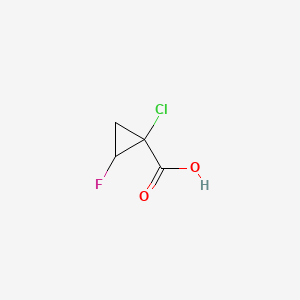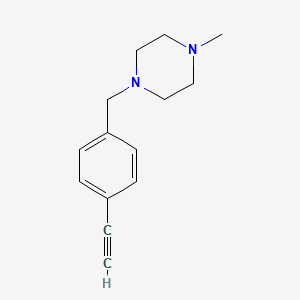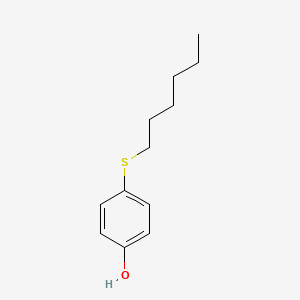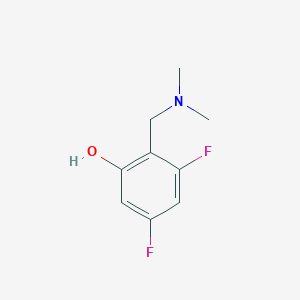
4-(4-Acetylphenyl)-2-chlorophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Acetylphenyl)-2-chlorophenol, 95% (4-APC-95) is an organic compound that has a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in water, ethanol, and other common organic solvents. 4-APC-95 has a molecular weight of 228.59 g/mol and a melting point of 78-80 °C. Its chemical formula is C11H10ClO2. 4-APC-95 has been used in various research studies and is known to possess a variety of biochemical and physiological effects.
Scientific Research Applications
4-(4-Acetylphenyl)-2-chlorophenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, including heterocyclic compounds and pharmaceuticals. It has also been used to study the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of various compounds. Additionally, 4-(4-Acetylphenyl)-2-chlorophenol, 95% has been used in the development of analytical methods, such as gas chromatography, to detect and quantify small amounts of compounds.
Mechanism of Action
The mechanism of action of 4-(4-Acetylphenyl)-2-chlorophenol, 95% is not fully understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds in the body. Additionally, 4-(4-Acetylphenyl)-2-chlorophenol, 95% is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Acetylphenyl)-2-chlorophenol, 95% have not been well studied. However, it is known to possess anti-inflammatory and antioxidant properties, as well as to inhibit the growth of certain bacteria and fungi. Additionally, 4-(4-Acetylphenyl)-2-chlorophenol, 95% has been shown to possess cytotoxic activity against certain cancer cell lines.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-(4-Acetylphenyl)-2-chlorophenol, 95% in laboratory experiments is its relatively low cost and wide availability. Additionally, its water solubility and low melting point make it easy to work with in the laboratory. However, one of the major limitations of using 4-(4-Acetylphenyl)-2-chlorophenol, 95% is its potential to cause skin irritation and other adverse effects when handled improperly.
Future Directions
There are a number of potential future directions for research involving 4-(4-Acetylphenyl)-2-chlorophenol, 95%. These include further studies into its mechanism of action, its potential applications in drug development, and its potential toxicity. Additionally, further research into its biochemical and physiological effects could lead to a better understanding of its potential therapeutic benefits. Finally, further studies into its safety and efficacy in laboratory experiments could lead to improved protocols for its use in research.
Synthesis Methods
4-(4-Acetylphenyl)-2-chlorophenol, 95% can be synthesized through a number of different methods. The most common method involves the reaction of 4-acetylphenol with 2-chlorophenol in the presence of a base, such as sodium hydroxide. This reaction is carried out in an aqueous solution at a temperature of 80-90 °C for several hours. The reaction is then quenched with aqueous hydrochloric acid, and the resulting product is filtered and washed with water. The final product is a white, crystalline solid that is 95% pure.
properties
IUPAC Name |
1-[4-(3-chloro-4-hydroxyphenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9(16)10-2-4-11(5-3-10)12-6-7-14(17)13(15)8-12/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIKIDPKZYEJGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602257 |
Source


|
| Record name | 1-(3'-Chloro-4'-hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Acetylphenyl)-2-chlorophenol | |
CAS RN |
106271-58-3 |
Source


|
| Record name | 1-(3'-Chloro-4'-hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![9-((2-Hydroxyethyl)(methyl)amino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B6326348.png)

![Furo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B6326361.png)
